molecular formula C13H20ClN3 B1399281 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine CAS No. 1316225-90-7

4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine

Cat. No. B1399281
M. Wt: 253.77 g/mol
InChI Key: WJWYICPOXHNXFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidines, including CIPP, can be synthesized using organolithium reagents . The process involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of CIPP includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains an isopropylpyrrolidin-2-yl group and an ethyl group attached to the pyrimidine ring.

Scientific Research Applications

Applications in Nonlinear Optics and Photophysics

The pyrimidine ring, a component of 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine, is notably present in DNA and RNA as a nitrogenous base. It has garnered attention due to its significance in nonlinear optics (NLO) and photophysical properties. Specifically, thiopyrimidine derivatives, a category closely related to the compound , have been extensively studied for their promising applications in medicine and nonlinear optics fields. These derivatives exhibit significant NLO characteristics, making them suitable for high-tech applications in the optoelectronic domain. The research has extensively utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze structural parameters, vibrational analyses, and photophysical properties, underscoring the compound's potential in these advanced applications (Hussain et al., 2020).

Role in Molecular Recognition and Pharmaceutical Research

Pyrimidine and its derivatives, including 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine, play a crucial role in biology and medicine. For instance, the aminopyrimidine fragment is found in three of the four DNA bases, highlighting its importance in genetic material. The structure and properties of pyrimidine derivatives have been thoroughly studied to understand their role in molecular recognition processes, which are fundamental in the targeted drug action of pharmaceuticals containing this functionality. Investigations into the crystalline forms of these compounds, their tautomeric forms, and the bond lengths within the cations have provided valuable insights into their molecular recognition capabilities, essential for pharmaceutical applications (Rajam et al., 2017).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of compounds related to 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine have been a subject of extensive research. Studies have focused on synthesizing novel derivatives and analyzing their structures using techniques like single-crystal X-ray diffraction. Such research not only adds to the understanding of the structural aspects of these compounds but also contributes to the exploration of their potential applications in various fields, including pharmaceuticals and materials science (Hu Yang, 2009).

properties

IUPAC Name

4-chloro-6-[2-(1-propan-2-ylpyrrolidin-2-yl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-10(2)17-7-3-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWYICPOXHNXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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